molecular formula C8H9Br2NO B3285653 2,6-Dibromo-3-methoxy-N-methylaniline CAS No. 808736-58-5

2,6-Dibromo-3-methoxy-N-methylaniline

Cat. No.: B3285653
CAS No.: 808736-58-5
M. Wt: 294.97 g/mol
InChI Key: QDPKHUUDPMQAFZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxy-N-methylaniline is an organic compound with the molecular formula C8H9Br2NO It is a derivative of aniline, featuring two bromine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-methoxy-N-methylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-methoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2,6-Dibromo-3-methoxy-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Dibromo-3-methoxy-N-methylaniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromoaniline: Lacks the methoxy and N-methyl groups.

    3-Methoxyaniline: Lacks the bromine atoms.

    N-Methylaniline: Lacks the bromine and methoxy groups.

Uniqueness

2,6-Dibromo-3-methoxy-N-methylaniline is unique due to the combination of bromine atoms, a methoxy group, and a methyl group on the aniline structure. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dibromo-3-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-11-8-5(9)3-4-6(12-2)7(8)10/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPKHUUDPMQAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1Br)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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